molecular formula C9H11NO B034590 1-(2-Amino-3-methylphenyl)ethanone CAS No. 53657-94-6

1-(2-Amino-3-methylphenyl)ethanone

Cat. No. B034590
Key on ui cas rn: 53657-94-6
M. Wt: 149.19 g/mol
InChI Key: SIAKXVRAWQIXRD-UHFFFAOYSA-N
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Patent
US04456471

Procedure details

In this example 234.93 g (9.66 moles) of magnesium was placed under nitrogen and then mixed with 583 ml of ethyl ether at room temperature. A small amount of methyl iodide was then added with gentle stirring followed by the addition of another 468 ml of ethyl ether. A methyl iodide solution containing 1,371.72 g (9.66 moles) of methyl iodide in 468 ml of ethyl ether was slowly added at reflux over a 21/4-21/2-hour period. (During this period the mixture was diluted with another 583 ml of ethyl ether to reduce the reaction rate.) The mixture was cooled to room temperature and then a solution containing 433.9 g of 2-methyl-6-acetylaniline dissolved in 698 ml of ethyl ether was slowly added over 11/4-11/2 hours. During this addition the temperature of the mixture was maintained at about or below 25° C. The mixture was then stirred at room temperature for another hour. Three liters of methylene chloride was then added at about 25° C. and the reaction was then quenched by the addition of solid ammonium chloride and water. The mixture was then allowed to stand overnight (about 15 hours). The ether phase of the mixture was then separated and filtered. The water phase was mixed with three liters of methylene chloride filtered. The methylene chloride filtrate and the ethyl ether filtrate were each evaporated affording 2-methyl-6-(1-methyl-1-hydroxyethyl)-aniline.
Quantity
234.93 g
Type
reactant
Reaction Step One
Quantity
468 mL
Type
solvent
Reaction Step Two
Quantity
583 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
371.72 g
Type
reactant
Reaction Step Five
Quantity
468 mL
Type
solvent
Reaction Step Five
Quantity
433.9 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
583 mL
Type
solvent
Reaction Step Eight
Quantity
698 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].CI.[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12](=[O:14])[CH3:13])[C:6]=1[NH2:7].[CH2:15](Cl)Cl>C(OCC)C>[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([CH3:15])([OH:14])[CH3:13])[C:6]=1[NH2:7]

Inputs

Step One
Name
Quantity
234.93 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
468 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
583 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
371.72 g
Type
reactant
Smiles
CI
Name
Quantity
468 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
433.9 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C(C)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
583 mL
Type
solvent
Smiles
C(C)OCC
Step Nine
Name
Quantity
698 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with gentle stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over a 21/4-21/2-hour period
ADDITION
Type
ADDITION
Details
was slowly added over 11/4-11/2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
During this addition the temperature of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at about or below 25° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for another hour
CUSTOM
Type
CUSTOM
Details
the reaction was then quenched by the addition of solid ammonium chloride and water
CUSTOM
Type
CUSTOM
Details
(about 15 hours)
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The ether phase of the mixture was then separated
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The water phase was mixed with three liters of methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1)C(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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